molecular formula C13H17NO B14564701 Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- CAS No. 61551-37-9

Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)-

Cat. No.: B14564701
CAS No.: 61551-37-9
M. Wt: 203.28 g/mol
InChI Key: HVYLNQUFUTTXFW-UHFFFAOYSA-N
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Description

Phenol, 3-(2-methyl-2-azabicyclo[221]hept-4-yl)- is a chemical compound characterized by the presence of a phenol group attached to a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- typically involves the reaction of phenol with a bicyclic amine. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale biotransformation processes using whole cell catalysts. For example, the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a versatile intermediate in the synthesis of carbocyclic nucleosides, has been achieved with very high optical purity (> 98% enantiomeric excess) in rapid, facile, large-scale biotransformation processes .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, polyfunctionalized bicyclic systems, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)- is unique due to its phenol group attached to the bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

61551-37-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-(2-methyl-2-azabicyclo[2.2.1]heptan-4-yl)phenol

InChI

InChI=1S/C13H17NO/c1-14-9-13(6-5-11(14)8-13)10-3-2-4-12(15)7-10/h2-4,7,11,15H,5-6,8-9H2,1H3

InChI Key

HVYLNQUFUTTXFW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCC1C2)C3=CC(=CC=C3)O

Origin of Product

United States

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